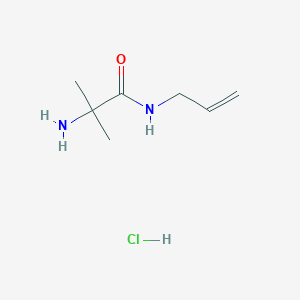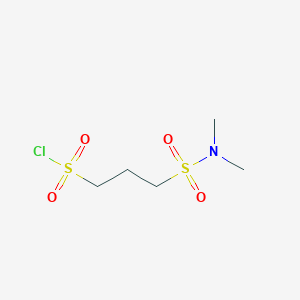![molecular formula C7H4BrIN2 B1442076 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-97-4](/img/structure/B1442076.png)
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 197.03 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . One method involves the polymerization of 6-ethynyl-7-azaindole, which is synthesized by ethynylation of a 6-bromo derivative . Another method involves the synthesis of 6-BROMO-1H-PYRROLO [2,3-B]PYRIDINE from 1-BENZOYL-6-BROMO-7-AZAINDOLE .Molecular Structure Analysis
The molecular structure of 6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine includes a pyrrole ring and a pyrazine ring . The InChI code for this compound is 1S/C7H5BrN2/c8-6-2-1-5-3-4-9-7 (5)10-6/h1-4H, (H,9,10) .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) .Physical And Chemical Properties Analysis
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine is a solid compound . It has a molecular weight of 197.03 . The compound is typically stored in a dark place under an inert atmosphere at room temperature .Scientific Research Applications
Application 1: Cancer Therapy
- Summary of the Application : The compound “6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application or Experimental Procedures : In the study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized . Among them, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells .
- Results or Outcomes : The study found that compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity, inhibited breast cancer 4T1 cell proliferation, induced its apoptosis, and significantly inhibited the migration and invasion of 4T1 cells . This suggests that 4h could be an appealing lead compound beneficial to subsequent optimization .
Application 2: ATR Inhibitors
- Summary of the Application : 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a similar compound, has been used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of tetrahydropyrazolo[1,5-a]pyrazines . The exact methods and procedures would depend on the specific synthesis protocol.
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 3: Aurora B/C Kinase Inhibitors
- Summary of the Application : 4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine, another derivative, was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of GSK1070916 . The exact methods and procedures would depend on the specific synthesis protocol.
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 4: ATR Inhibitors
- Summary of the Application : 4-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine, a similar compound, has been used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of tetrahydropyrazolo[1,5-a]pyrazines . The exact methods and procedures would depend on the specific synthesis protocol.
- Results or Outcomes : The outcomes of this application are not specified in the source .
Application 5: Aurora B/C Kinase Inhibitors
- Summary of the Application : 4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine, another derivative, was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase .
- Methods of Application or Experimental Procedures : The compound is used in the synthesis of GSK1070916 . The exact methods and procedures would depend on the specific synthesis protocol.
- Results or Outcomes : The outcomes of this application are not specified in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBBVKZYHPPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274193 | |
| Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1190322-97-4 | |
| Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190322-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)







![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)